molecular formula C21H25ClF2N4O B527701 F 14679

F 14679

Cat. No.: B527701
M. Wt: 422.9 g/mol
InChI Key: QILKJZOYDVAGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

F 14679 is a complex organic compound that features a combination of halogenated aromatic rings, a piperidine ring, and a pyridine moiety

Preparation Methods

The synthesis of F 14679 involves multiple steps, typically starting with the preparation of the halogenated aromatic rings. The synthetic route may include:

    Halogenation: Introduction of chlorine and fluorine atoms into the aromatic ring.

    Formation of Piperidine Ring: Cyclization reactions to form the piperidine ring.

    Coupling Reactions: Connecting the pyridine moiety with the piperidine ring through amine linkages.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using catalysts and controlled reaction conditions to facilitate the process.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

F 14679 has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes and receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated aromatic rings and the piperidine moiety can interact with the active sites of enzymes, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar compounds to F 14679 include:

These compounds share structural similarities, such as the presence of halogenated aromatic rings, but differ in their functional groups and overall structure. The uniqueness of this compound lies in its combination of multiple functional groups and its potential for diverse applications.

Properties

Molecular Formula

C21H25ClF2N4O

Molecular Weight

422.9 g/mol

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[[5-methyl-6-(methylamino)pyridin-2-yl]methylamino]methyl]piperidin-1-yl]methanone

InChI

InChI=1S/C21H25ClF2N4O/c1-14-3-5-16(27-19(14)25-2)12-26-13-21(24)7-9-28(10-8-21)20(29)15-4-6-18(23)17(22)11-15/h3-6,11,26H,7-10,12-13H2,1-2H3,(H,25,27)

InChI Key

QILKJZOYDVAGPZ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F)NC

Canonical SMILES

CC1=C(N=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

F13714;  F-13714;  F 13714; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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